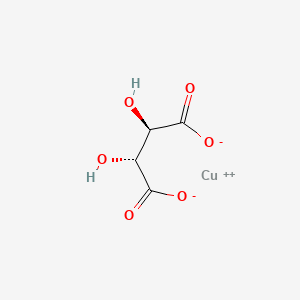

Copper(II) (2R,3R)-2,3-dihydroxysuccinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cupric tartrate appears as a green to blue odorless powder. Insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is noncombustible. Used for electroplating metals.

Scientific Research Applications

Copper Isotopes in Molecular Imaging and Radiation Therapy

Copper isotopes, including Copper(II), have significant applications in molecular imaging and radiation therapy. They are linked to antibodies, proteins, peptides, and nanoparticles for both preclinical and clinical research. Conditions affecting copper metabolism, such as Menkes syndrome, Wilson disease, inflammation, tumor growth, metastasis, angiogenesis, and drug resistance, have been explored through copper isotopes. The form 64CuCl2, in particular, shows promise due to its half-life, radiation emissions, and stability with chelators, allowing extensive applications in oncological and non-oncological fields (Asabella et al., 2014).

Copper Nanoparticles in Biomedicine

Copper, in its nanoform, displays a wide range of applications, including in biomedicine, due to its antimicrobial potential and use as drug delivery agents in cancer therapy. The toxicity and bioaccumulation of copper nanoparticles have been demonstrated in plants and animals, highlighting their combined effect from intracellular particles and dissolved copper ions. The role of oxidative stress in copper nanoparticle-induced cytotoxicity suggests their potential in therapeutic applications (Ameh & Sayes, 2019).

Copper Complexes with Anti-inflammatory Drugs

Research on copper(II) complexes containing non-steroidal anti-inflammatory drugs (NSAIDs) reveals their potential in redox-cycling, DNA intercalation, and anticancer activity. These complexes demonstrate significant superoxide dismutase (SOD)-mimetic activity and interaction with DNA, contributing to their promising anticancer properties through ROS formation and DNA damage mechanisms (Šimunková et al., 2019).

Copper's Role in Alzheimer's Disease

Copper ions are implicated in Alzheimer's disease (AD), particularly in the aggregation of amyloid-beta (Aβ) peptides and production of reactive oxygen species (ROS). The dynamic coordination of copper with Aβ peptides suggests a complex relationship that influences the pathogenesis of AD, making copper a critical element in understanding and potentially targeting AD (Hureau & Dorlet, 2012).

Copper-doped Biomaterials in Orthopedics

Copper-doped biomaterials exhibit significant antibacterial, angiogenic, and osteogenic properties, making them ideal for orthopedic applications, including implant coatings and bone substitutes. The bio-functional advantages of copper in promoting ideal biomaterial integration and healing processes underline its potential in enhancing orthopedic treatments (Jacobs et al., 2020).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Copper(II) (2R,3R)-2,3-dihydroxysuccinate involves the reaction of copper(II) ions with (2R,3R)-2,3-dihydroxysuccinic acid in an aqueous solution.", "Starting Materials": [ "Copper(II) ions", "(2R,3R)-2,3-dihydroxysuccinic acid", "Water" ], "Reaction": [ "Dissolve copper(II) sulfate pentahydrate in water to form a copper(II) ion solution.", "Add (2R,3R)-2,3-dihydroxysuccinic acid to the copper(II) ion solution and stir.", "Heat the mixture to 60-70°C and maintain the temperature for 2-3 hours.", "Cool the mixture to room temperature and filter the resulting solid.", "Wash the solid with water and dry it in a vacuum oven to obtain Copper(II) (2R,3R)-2,3-dihydroxysuccinate." ] } | |

CAS No. |

815-82-7 |

Molecular Formula |

C4H12CuO9 |

Molecular Weight |

267.68 g/mol |

IUPAC Name |

copper;2,3-dihydroxybutanedioic acid;trihydrate |

InChI |

InChI=1S/C4H6O6.Cu.3H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;3*1H2 |

InChI Key |

OIRRTCAAAGLTKB-UHFFFAOYSA-N |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Cu+2] |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cu+2] |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.O.O.O.[Cu] |

boiling_point |

Trihydrate decomposes on heating (USCG, 1999) |

Color/Form |

LIGHT BLUE POWDER |

density |

greater than 1 (USCG, 1999) |

| 815-82-7 | |

physical_description |

Cupric tartrate appears as a green to blue odorless powder. Insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is noncombustible. Used for electroplating metals. Light blue powder; [HSDB] Blue-green odorless crystalline powder; [MSDSonline] |

Pictograms |

Irritant |

solubility |

Green to blue, odorless powder; slightly sol in water; sol in acids, alkali solns. /Trihydrate/ |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4S)-4-[(3S,5R,6R,7R,8R,9S)-3-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyl-tetrahydrofuran-2-yl]-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-7-methoxy-6,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methyl-pentanoic acid](/img/structure/B1216564.png)

![10-[3-[Methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B1216566.png)

![1-(2-Chloro-6-fluoro-phenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1216571.png)

![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-9-methyl-4-(trifluoromethyl)-](/img/structure/B1216587.png)